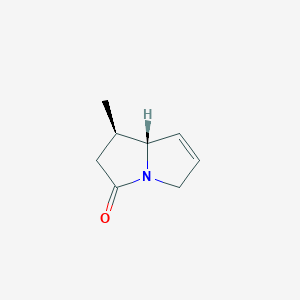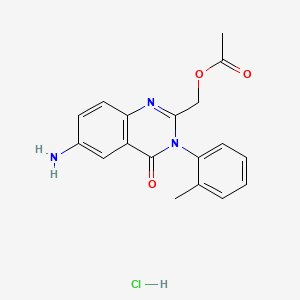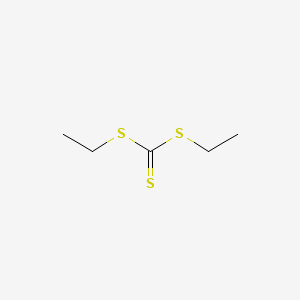
Diethyl trithiocarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl trithiocarbonate is an organic compound belonging to the class of trithiocarbonates. These compounds are characterized by the presence of a trithiocarbonate group, which consists of a central carbon atom bonded to three sulfur atoms. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Diethyl trithiocarbonate can be synthesized through the nucleophilic addition of carbon disulfide to diethylamine. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The general reaction is as follows:
CS2+2EtNH2→Et2NCS2Et+H2S
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions: Diethyl trithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxides.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and tosylates are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include this compound oxides, thiols, and various substituted trithiocarbonates.
科学的研究の応用
Diethyl trithiocarbonate has a wide range of applications in scientific research:
作用機序
The mechanism by which diethyl trithiocarbonate exerts its effects involves the interaction of its trithiocarbonate group with various molecular targets. In enzyme inhibition, for example, the sulfur atoms in this compound can coordinate with metal ions in the active site of enzymes, thereby inhibiting their activity. This coordination often involves the formation of a stable complex between the sulfur atoms and the metal ions .
類似化合物との比較
Dimethyl trithiocarbonate: Similar in structure but with methyl groups instead of ethyl groups.
Dibenzyl trithiocarbonate: Contains benzyl groups and is used in similar applications as diethyl trithiocarbonate.
Dithiocarbonates: Compounds with two sulfur atoms bonded to a central carbon atom.
Uniqueness: this compound is unique due to its specific reactivity and the presence of ethyl groups, which influence its solubility and reactivity compared to other trithiocarbonates. Its ability to act as a chain transfer agent in RAFT polymerization also sets it apart from other similar compounds .
特性
CAS番号 |
2314-49-0 |
|---|---|
分子式 |
C5H10S3 |
分子量 |
166.3 g/mol |
IUPAC名 |
bis(ethylsulfanyl)methanethione |
InChI |
InChI=1S/C5H10S3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
InChIキー |
NRQCYLXIKLRTQE-UHFFFAOYSA-N |
正規SMILES |
CCSC(=S)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




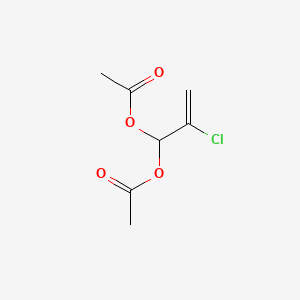

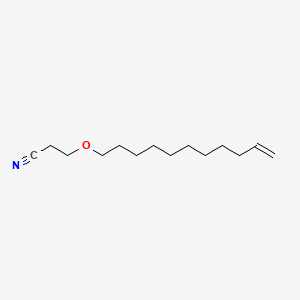

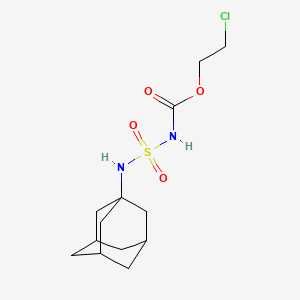
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
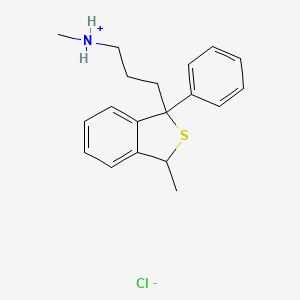
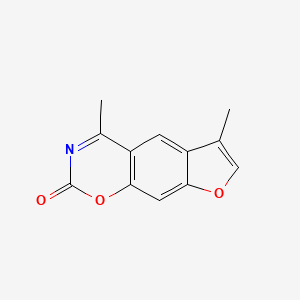
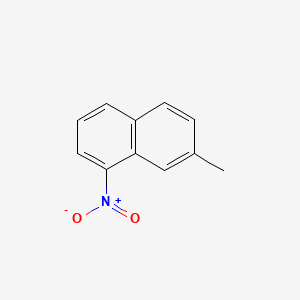
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
